molecular formula C13H22ClN B1423362 (2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride CAS No. 1354951-15-7

(2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride

Cat. No. B1423362
M. Wt: 227.77 g/mol
InChI Key: LWXWIHFUUAXNKS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of (2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride consists of a propyl group attached to an amine, and a phenylpropyl group attached to the same amine . The presence of the phenyl group, a benzene ring, contributes to the compound’s aromatic properties.


Chemical Reactions Analysis

Amines, including (2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride, are known to react with acids to produce ammonium ions . This reaction is a characteristic of amines and is a result of the lone pair of electrons on the nitrogen atom, which can accept a proton (H+) from an acid.

Scientific Research Applications

Characterization in Methamphetamine Synthesis

(2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride has been identified as a trace processing impurity in certain methamphetamine exhibits. The compound was found during the synthesis of 1-phenyl-2-propanone (P2P) from phenylacetic acid and lead (II) acetate, highlighting its potential as a synthetic marker compound for this method of methamphetamine production (Toske et al., 2017).

CO2 Adsorption in Hybrid Ceramics

In research exploring CO2 adsorption, hybrid ceramic materials were prepared using compounds like (2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride. These materials, functionalized with amine groups, showed potential in CO2 gas separation, particularly in enhancing CO2 sorption capacity (Prenzel et al., 2014).

Applications in Polymerization

This compound has been involved in the atom transfer radical polymerization of certain monomers, such as N-isopropylacrylamide. The polymerizations resulted in materials with specific properties useful in various scientific applications, such as phase transition temperature control (Xia et al., 2005).

Corrosion Inhibition

Amine derivative compounds, including (2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride, have been synthesized and evaluated for their effectiveness as corrosion inhibitors. Their performance in protecting mild steel in acidic environments highlights their potential in industrial applications (Boughoues et al., 2020).

Safety And Hazards

The safety data sheets for similar compounds, such as propylamine, indicate that these substances can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle (2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection.

properties

IUPAC Name

2-methyl-2-phenyl-N-propylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N.ClH/c1-4-10-14-11-13(2,3)12-8-6-5-7-9-12;/h5-9,14H,4,10-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXWIHFUUAXNKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(C)(C)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-2-phenylpropyl)(propyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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